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molecular formula C11H8FNO3S B1391428 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1047193-97-4

2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1391428
M. Wt: 253.25 g/mol
InChI Key: CQVDZEUIRSVYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328106B2

Procedure details

Following the procedure of Intermediate 104, replacing 2,6-difluoro-4-methoxyphenylboronic acid with 2-fluoro-4-methoxyphenylboronic acid gave the title compound.
Name
Intermediate 104
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4](F)[C:3]=1[C:11]1[S:12][CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=1.FC1C=C(OC)C=CC=1B(O)O>>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:11]1[S:12][CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=1

Inputs

Step One
Name
Intermediate 104
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)C=1SC=C(N1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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